2-Methoxy-4-(methylsulfanyl)aniline hydrochloride

CAS No.: 1657-82-5

Cat. No.: VC3092913

Molecular Formula: C8H12ClNOS

Molecular Weight: 205.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1657-82-5 |

|---|---|

| Molecular Formula | C8H12ClNOS |

| Molecular Weight | 205.71 g/mol |

| IUPAC Name | 2-methoxy-4-methylsulfanylaniline;hydrochloride |

| Standard InChI | InChI=1S/C8H11NOS.ClH/c1-10-8-5-6(11-2)3-4-7(8)9;/h3-5H,9H2,1-2H3;1H |

| Standard InChI Key | MFSQQZUMFMDTAP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)SC)N.Cl |

| Canonical SMILES | COC1=C(C=CC(=C1)SC)N.Cl |

Introduction

Chemical Identity and Properties

Chemical Structure and Identification

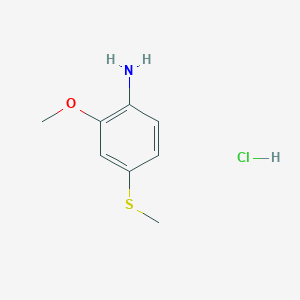

2-Methoxy-4-(methylsulfanyl)aniline hydrochloride is an aromatic amine with the chemical formula C8H12ClNOS . The compound is identified by several key identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 2-Methoxy-4-(methylsulfanyl)aniline Hydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 1657-82-5 |

| Molecular Weight | 205.71 g/mol |

| IUPAC Name | 2-methoxy-4-methylsulfanylaniline; hydrochloride |

| PubChem CID | 86182157 |

| MDL Number | MFCD22054917 |

The parent compound (without the hydrochloride) has a molecular weight of 169.25 g/mol and is registered under PubChem CID 15153297 .

Structural Features and Chemical Reactivity

Functional Group Analysis

The chemical structure of 2-Methoxy-4-(methylsulfanyl)aniline hydrochloride contains three primary functional groups that determine its chemical behavior:

-

The methoxy group (-OCH3) at the 2-position, which contributes electron density to the aromatic ring through resonance

-

The methylsulfanyl group (-SCH3) at the 4-position, which also acts as an electron-donating group

-

The amino group (-NH2), which is protonated in the hydrochloride form

These functional groups collectively influence the compound's reactivity, making it particularly interesting for organic synthesis applications.

Synthesis and Preparation

Synthetic Routes

Applications and Research Implications

Known Applications

-

An intermediate in the synthesis of pharmaceutical compounds, particularly those with potential cardiotonic properties

-

A building block in the synthesis of more complex molecules for various applications

-

A research chemical for studying the properties and reactions of substituted aromatic amines

| Supplier | Quantity | Price (USD) |

|---|---|---|

| TRC (M543473) | 50 mg | $155 |

| AK Scientific (2364EA) | 500 mg | $546 |

| AK Scientific (2364EA) | 1 g | $696 |

These prices indicate that the compound is relatively expensive, which is typical for specialty research chemicals with limited production scale .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume